molecular formula C16H18O7 B14436105 [(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid CAS No. 79339-16-5

[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid

Cat. No.: B14436105
CAS No.: 79339-16-5
M. Wt: 322.31 g/mol
InChI Key: BAJNSDNHRSUINU-UHFFFAOYSA-N
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Description

[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid is a complex organic compound with a unique structure that combines a phenyl group, a cyclohexyl group, and a propanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the 2,4-dihydroxyphenyl intermediate: This can be achieved through the hydroxylation of a phenyl precursor.

    Cyclohexyl intermediate preparation: The cyclohexyl group can be introduced through a Friedel-Crafts acylation reaction.

    Coupling of intermediates: The 2,4-dihydroxyphenyl and cyclohexyl intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The carbonyl group in the cyclohexyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of [(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid involves its interaction with specific molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclohexyl and propanedioic acid moieties may also interact with lipid membranes, affecting their properties.

Comparison with Similar Compounds

[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid can be compared with other similar compounds, such as:

    [(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]acetic acid: Similar structure but with an acetic acid moiety instead of propanedioic acid.

    [(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]butanedioic acid: Similar structure but with a butanedioic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

79339-16-5

Molecular Formula

C16H18O7

Molecular Weight

322.31 g/mol

IUPAC Name

2-[(2,4-dihydroxyphenyl)-(2-oxocyclohexyl)methyl]propanedioic acid

InChI

InChI=1S/C16H18O7/c17-8-5-6-10(12(19)7-8)13(14(15(20)21)16(22)23)9-3-1-2-4-11(9)18/h5-7,9,13-14,17,19H,1-4H2,(H,20,21)(H,22,23)

InChI Key

BAJNSDNHRSUINU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C2=C(C=C(C=C2)O)O)C(C(=O)O)C(=O)O

Origin of Product

United States

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